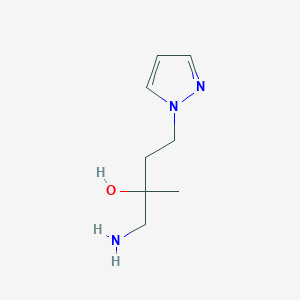
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with an amino alcohol. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases depending on the specific requirements .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-Amino-2-methyl-4-(1h-pyrazol-1-yl)butan-2-ol can be compared with other similar compounds, such as:
3-Aminopyrazole: Another pyrazole derivative with similar structural features but different functional groups.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position on the pyrazole ring.
5-Aminopyrazole: Another variant with the amino group at the 5-position
These compounds share the pyrazole ring structure but differ in the position and nature of their functional groups, which can lead to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-amino-2-methyl-4-pyrazol-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,7-9)3-6-11-5-2-4-10-11/h2,4-5,12H,3,6-7,9H2,1H3 |
Clé InChI |
VFRVYBXQSONICN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C=CC=N1)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
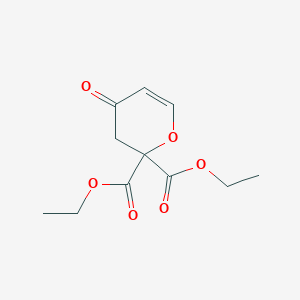
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
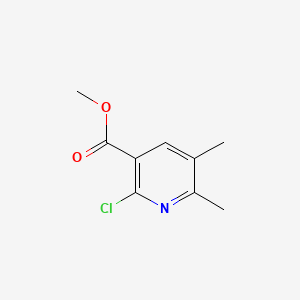
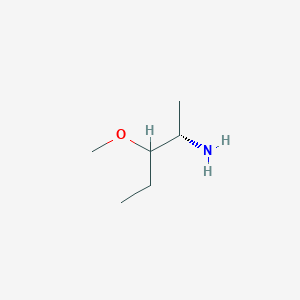
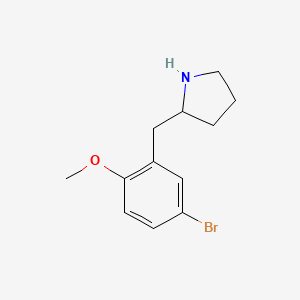
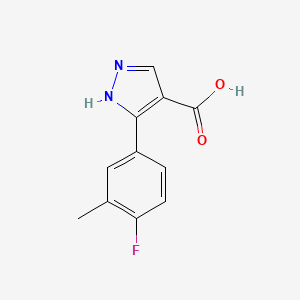
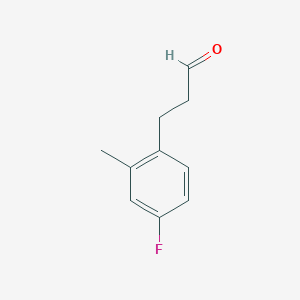
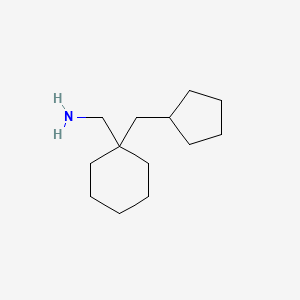
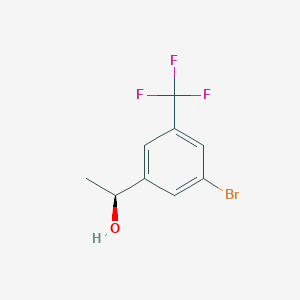
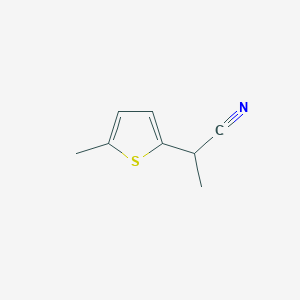
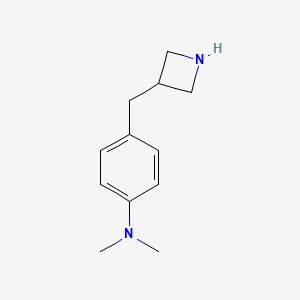
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)

